molecular formula C16H19BrN4O B2696568 5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379987-49-0

5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2696568
CAS No.: 2379987-49-0
M. Wt: 363.259
InChI Key: WNKNUSYSPSCOTO-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This particular compound features a bromine atom at the 5-position of the pyrimidine ring and a methoxy group linked to a piperidine ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Attachment of the Piperidine and Pyridine Rings: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes. The pyridine ring is then attached via a nucleophilic substitution reaction, often using pyridine-2-carboxaldehyde as a starting material.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as an antiviral, anticancer, or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-

Uniqueness

5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific structural features, including the combination of a brominated pyrimidine ring with a methoxy group linked to a piperidine and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c17-14-8-19-16(20-9-14)22-12-13-4-3-7-21(10-13)11-15-5-1-2-6-18-15/h1-2,5-6,8-9,13H,3-4,7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKNUSYSPSCOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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